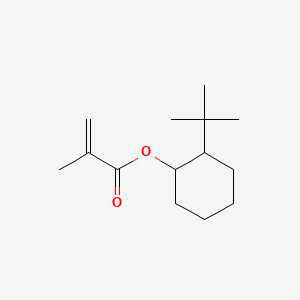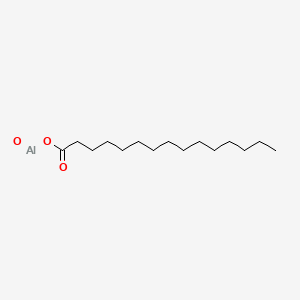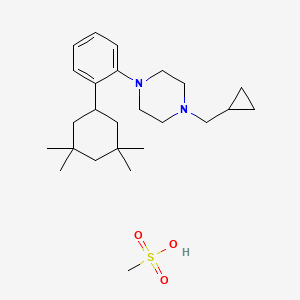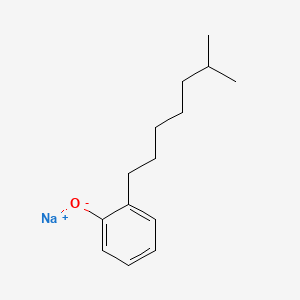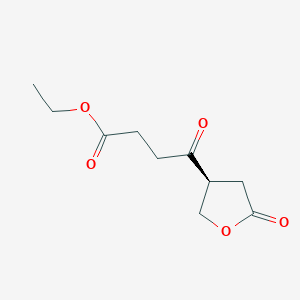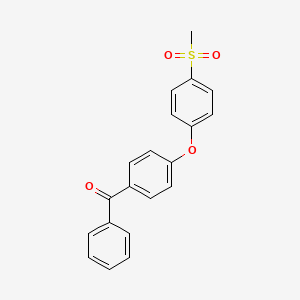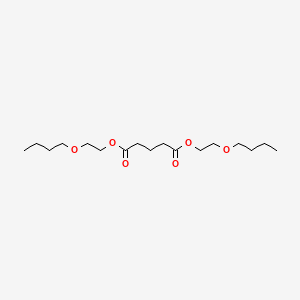![molecular formula C15H28O B12663049 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL CAS No. 84963-20-2](/img/structure/B12663049.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL: is a bicyclic organic compound with the molecular formula C15H26O It is characterized by its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions are carried out using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.
Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.
Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.
Aplicaciones Científicas De Investigación
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol: Different substitution pattern and functional groups.
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84963-20-2 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol |
InChI |
InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3 |
Clave InChI |
ZUHPEDITQIGEDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(CC2(C)C)C(C(CC1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


